Lipophilicity vs. 5-Aryl Analogs
The compound's computed partition coefficient (XLogP3-AA) is 1.0 [1]. This is substantially lower than common 5-aryl derivatives like 5-phenyl-1,3,4-thiadiazol-2-amine (predicted XLogP3 ~2.5) [2]. For CNS drug discovery programs, a logP range of 1–3 is often desired, making this compound a potentially more favorable starting point than more lipophilic aryl analogs for optimizing CNS exposure while avoiding excessive lipophilicity-related toxicity [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine (Predicted XLogP3 ~2.5) |
| Quantified Difference | Δ ~1.5 log units lower for the target compound |
| Conditions | In silico prediction (PubChem XLogP3 algorithm) |
Why This Matters
Lower lipophilicity predicts better solubility and a lower risk of off-target promiscuity, which is critical for lead optimization in drug discovery.
- [1] PubChem. 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine. Computed Properties by XLogP3. National Center for Biotechnology Information. View Source
- [2] PubChem. 5-Phenyl-1,3,4-thiadiazol-2-amine. Computed Properties. National Center for Biotechnology Information. View Source
- [3] Wager, T.T.; et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. 2010. View Source
